molecular formula C23H24N2O5 B2824273 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one CAS No. 859143-76-3

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2824273
CAS No.: 859143-76-3
M. Wt: 408.454
InChI Key: XUCXUMQYSBTQDA-UHFFFAOYSA-N
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Description

This compound features a coumarin core (7-methoxy-2H-chromen-2-one) linked via a methyl group to a piperazine ring substituted with a benzo[d][1,3]dioxol-5-ylmethyl moiety.

Properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-27-18-3-4-19-17(11-23(26)30-21(19)12-18)14-25-8-6-24(7-9-25)13-16-2-5-20-22(10-16)29-15-28-20/h2-5,10-12H,6-9,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCXUMQYSBTQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s suggested that the compound might influence gaba-ergic neurotransmission in the brain. This could involve enhancing the activity of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability.

Biochemical Pathways

The compound’s influence on GABA-ergic neurotransmission suggests that it may affect the GABAergic pathway. This pathway plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy and depression.

Result of Action

The compound’s potential influence on GABA-ergic neurotransmission could result in decreased neuronal excitability. This could potentially lead to anticonvulsant effects, as seen in similar compounds. Additionally, alterations in GABAergic signaling could potentially have antidepressant effects.

Biological Activity

The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure

The molecular formula of the compound is C23H27N3O6C_{23}H_{27}N_{3}O_{6} with a molecular weight of 473.54 g/mol. The structure features a chromone core linked to a piperazine moiety and a benzo[d][1,3]dioxole group, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperazine derivative and subsequent coupling with the chromone framework. The process can yield varying purity levels, usually around 95%, and requires careful optimization to ensure high yields.

Anticancer Activity

Recent studies have indicated that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, compounds synthesized from similar frameworks demonstrated cytotoxic effects against various cancer cell lines such as HepG2, HCT116, and MCF-7. The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 values of 7.46 µM for HepG2) .

Mechanisms of Action:

  • EGFR Inhibition: Compounds similar to the target molecule have been shown to inhibit epidermal growth factor receptor (EGFR), a critical pathway in cancer proliferation.
  • Apoptosis Induction: Studies utilizing annexin V-FITC assays revealed that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial effects. Related studies on benzodioxole derivatives reported moderate activity against bacterial strains, highlighting their potential as antimicrobial agents .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study focused on synthesizing bis-benzo[d][1,3]dioxol-5-yl derivatives evaluated their cytotoxicity using the SRB assay across multiple cancer cell lines. The results indicated significant inhibition of cell growth with minimal toxicity towards normal cells .

Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies suggest that the compound may bind effectively to key proteins involved in cancer progression, providing insights into its mechanism of action .

Data Summary

PropertyValue
Molecular FormulaC23H27N3O6
Molecular Weight473.54 g/mol
Anticancer IC50 (HepG2)2.38 µM
Anticancer IC50 (HCT116)1.54 µM
Anticancer IC50 (MCF-7)4.52 µM
Doxorubicin IC50 (HepG2)7.46 µM

Scientific Research Applications

Anticonvulsant Properties

Research has demonstrated that derivatives of piperazine, including the compound , exhibit significant anticonvulsant activity. A study evaluated a related piperazine derivative and found it effective in various animal models for epilepsy. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

Antidepressant Effects

The compound has also been investigated for antidepressant properties. In vivo studies indicated that certain structural modifications enhance its affinity for serotonin receptors (5-HT1A), which are crucial in mood regulation. The presence of the benzo[d][1,3]dioxole moiety appears to contribute positively to its pharmacological profile .

Antipsychotic Activity

Another significant application is in the realm of antipsychotics. Modifications to the coumarin structure have led to compounds with high affinity for dopamine receptors (D2). This suggests potential use in treating schizophrenia and other psychotic disorders. Comparative studies have shown that these derivatives may offer lower side effects compared to traditional antipsychotics .

Case Study 1: Anticonvulsant Activity Evaluation

A study conducted on a related piperazine derivative demonstrated significant anticonvulsant effects in rodent models. The results indicated a dose-dependent response with minimal side effects observed at therapeutic levels .

Case Study 2: Antidepressant Efficacy

In another investigation focusing on antidepressant efficacy, researchers synthesized several analogs of the compound and assessed their activity using forced swim tests in mice. The findings revealed that certain modifications led to enhanced antidepressant-like effects compared to standard treatments .

Case Study 3: Antipsychotic Profile

Research into the antipsychotic potential of similar compounds highlighted their effectiveness against psychotic symptoms with a favorable side effect profile. These studies suggest that compounds like 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one could represent a new class of antipsychotics with improved therapeutic indices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Coumarin-Piperazine Derivatives

4-((4-(Benzo[d]oxazol-2-yl)piperazin-1-yl)methyl)-7-methoxy-coumarin (Compound 14, )
  • Structural Difference : Replaces benzodioxole with a benzoxazole group.
7-Methoxy-4-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)-coumarin (Compound 11, )
  • Structural Difference : Substitutes piperazine with a nitroimidazole ring.
  • Synthesis : Yield of 0.25 g via nucleophilic substitution .
  • Implications : The nitro group introduces strong electron-withdrawing effects, likely reducing basicity and altering pharmacokinetics.
5-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyloxy)-4,7-dimethyl-2H-chromen-2-one (Compound 1b, )
  • Structural Difference : Uses a pentyloxy linker and 2-fluorophenyl-piperazine.
  • Biological Activity : EC50 = 980 ± 207 nM (5-HT1A antagonism) .
  • Implications : Longer linker (pentyloxy vs. methyl) may enhance flexibility but reduce target specificity.

Piperazine-Benzodioxole Derivatives Beyond Coumarin Core

3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-(4-chlorobenzyl)pyrrolidine-2,5-dione (Compound 4, )
  • Structural Difference : Pyrrolidine-2,5-dione core instead of coumarin.
  • Metabolism : Undergoes hydroxylation on the benzodioxole ring, suggesting susceptibility to oxidative metabolism .
  • Implications : Shared benzodioxole-piperazine motif may lead to similar metabolic pathways in the target compound.
Norbo-25 and Norbo-26 ()
  • Structural Difference: Norbornene-carboxamide core linked to benzodioxole-piperazine.
  • Application : Investigated as serotoninergic ligands via docking studies .
  • Implications : Highlights the versatility of the benzodioxole-piperazine group in targeting neurotransmitter receptors.
Table 1: Key Properties of Selected Compounds
Compound Name Core Structure Piperazine Substituent Yield (%) Melting Point (°C) Key Functional Groups
Target Compound Coumarin Benzo[d][1,3]dioxol-5-ylmethyl N/A N/A 7-OCH3, Benzodioxole
4-((4-(Benzo[d]oxazol-2-yl)piperazin-1-yl)methyl)-7-methoxy-coumarin Coumarin Benzoxazole ~65* N/A 7-OCH3, Benzoxazole
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine Phenyl-ethyl Benzo[d][1,3]dioxol-5-yloxy 78 176–177 Chlorophenyl, Benzodioxole
5-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyloxy)-4,7-dimethyl-2H-chromen-2-one Coumarin 2-Fluorophenyl N/A N/A 2-Fluorophenyl, Pentyloxy

*Yield estimated from synthesis scale in .

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